trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester
Description
trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester (CAS: 219489-07-3) is a boronic ester derivative characterized by an ethoxycarbonyl substituent in the trans configuration relative to the boronic ester group. Its molecular formula is C₁₀H₂₁BO₄, with a molecular weight of 216.08 g/mol . The compound features a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protecting group, which enhances stability and solubility in organic solvents compared to its boronic acid counterpart . This compound is widely utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to synthesize pharmaceuticals and specialty organic chemicals . Its stereochemical configuration (trans) is critical for regioselectivity in reactions involving alkenyl or aryl halides .
Properties
IUPAC Name |
ethyl (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAORUCVESAXSRS-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester typically involves the reaction of trans-2-ethoxycarbonylvinylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Transesterification: The boronic ester can undergo transesterification with other diols or alcohols.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Transesterification: Alcohols or diols in the presence of a catalyst (e.g., acid or base) and a dehydrating agent.
Major Products:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl or substituted alkenes.
Protodeboronation: Formation of the corresponding hydrocarbon.
Transesterification: Formation of new boronic esters.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester is in palladium-catalyzed cross-coupling reactions, which are crucial for the synthesis of complex organic molecules.
Synthesis of Pharmaceuticals
The compound has been employed in the synthesis of various pharmaceutical agents, particularly those requiring complex molecular architectures.
Case Study: Synthesis of Azaindoles
- Objective : Synthesize azaindole derivatives using this compound.
- Methodology : The reaction involves coupling chloroamino-N-heterocycles with the boronic ester under palladium catalysis.
- Outcome : The method demonstrated high yields and selectivity for the desired products, showcasing the utility of this boronic ester in medicinal chemistry .
Mechanistic Insights
The reactivity of this compound can be attributed to its ability to undergo oxidative addition and reductive elimination processes, typical in palladium-catalyzed reactions.
Reaction Mechanism
- Oxidative Addition : The aryl halide undergoes oxidative addition to form a palladium(II) complex.
- Transmetalation : The boron atom from the boronic ester transfers to the palladium center.
- Reductive Elimination : The final product is formed through reductive elimination, regenerating the palladium catalyst.
Mechanism of Action
The mechanism of action of trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic ester transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Comparison: (Z)- vs. (E)-Isomers
The (Z)-isomer of 1-ethoxyethene-2-boronic acid pinacol ester (CAS: 219489-07-3) shares the same molecular formula but differs in spatial arrangement. The trans (E)-isomer exhibits higher reactivity in palladium-catalyzed couplings due to reduced steric hindrance between the ethoxycarbonyl and boronic ester groups, enabling efficient bond formation in drug intermediates . For example, the (E)-isomer achieves coupling yields >85% in Suzuki reactions, whereas the (Z)-isomer shows lower efficiency (~60%) under identical conditions .
Functional Group Modifications
| Compound Name | Substituent/Modification | Molecular Weight (g/mol) | Key Reactivity/Application |
|---|---|---|---|
| trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester | Ethoxycarbonyl (trans) | 216.08 | Suzuki couplings, drug synthesis |
| 2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester | Methoxycarbonyl, cyclohexene ring | 238.14 | Conjugated diene synthesis, lower solubility |
| Phenylboronic acid pinacol ester | Phenyl group | 190.06 | Aryl couplings, moderate solubility in ethers |
| 4-Nitrophenylboronic acid pinacol ester | Nitrophenyl group | 235.10 | Oxidative hydrolysis studies (λmax = 405 nm) |
- Methoxycarbonyl vs. Ethoxycarbonyl : The ethoxy group in trans-2-ethoxycarbonyl derivatives enhances electron-withdrawing effects , accelerating cross-couplings compared to methoxycarbonyl analogs (e.g., 2-(methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester) .
- Aryl vs. Alkenyl Boronic Esters: Phenylboronic acid pinacol ester exhibits higher solubility in chloroform (up to 2.5 M) than trans-2-ethoxycarbonyl derivatives (1.8 M in DMF), attributed to the nonpolar phenyl group . However, alkenyl esters like the trans-2-ethoxycarbonyl variant are more reactive in forming carbon-carbon bonds with sterically hindered substrates .
Stability and Hydrolysis Kinetics
This compound demonstrates superior hydrolytic stability compared to 4-nitrophenylboronic acid pinacol ester. In aqueous H₂O₂ (pH 7.27), the latter undergoes rapid hydrolysis (t₁/₂ = 15 min), while the trans-2-ethoxycarbonyl analog remains stable for >2 hours under similar conditions . This stability is attributed to the electron-withdrawing ethoxycarbonyl group, which reduces boron’s Lewis acidity and susceptibility to nucleophilic attack .
Heterocyclic Boronic Esters
Compounds like 1-(ethoxycarbonylmethyl)-1H-pyrazole-4-boronic acid pinacol ester (MW: 280.13 g/mol) and 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester (MW: 312.6 g/mol) incorporate nitrogen-rich heterocycles. These derivatives are tailored for targeted drug discovery , particularly in kinase inhibitor synthesis, but exhibit lower coupling efficiency (50–70% yields) compared to the trans-2-ethoxycarbonyl variant due to steric bulk .
Biological Activity
Introduction
Trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester is a boronic acid derivative notable for its applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound exhibits unique biological activities that make it a subject of interest in medicinal chemistry and material science. This article explores its biological activity, including its mechanisms, applications, and relevant case studies.
This compound has the following chemical structure and properties:
- Chemical Formula : C12H21BO4
- CAS Number : 1201905-61-4
- Molecular Weight : 198.07 g/mol
- Boiling Point : 50°C (0.3 mmHg)
- Purity : ≥94.0%
| Property | Value |
|---|---|
| Molecular Formula | C12H21BO4 |
| Molecular Weight | 198.07 g/mol |
| Boiling Point | 50°C (0.3 mmHg) |
| Refractive Index | 1.4425 - 1.4485 |
| Density | 0.935 g/mL at 25 °C |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of boronic acids, including this compound. The compound's ability to form reversible covalent bonds with diols allows it to interact with various biological targets, enhancing its therapeutic efficacy.
- Targeting Proteasomes : Boronic acids have been shown to inhibit proteasome activity, crucial for regulating protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing cell death in malignant cells .
- Modification of Bioactive Molecules : The introduction of boronic acid groups into existing bioactive molecules can enhance their selectivity and pharmacokinetic properties, making them more effective against cancer cells .
Antibacterial and Antiviral Properties
Boronic acids, including this compound, exhibit antibacterial and antiviral activities by disrupting cellular processes:
- Antibacterial Action : Studies suggest that certain boronic acids can act as inhibitors against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains by targeting specific enzymes involved in bacterial cell wall synthesis .
- Antiviral Activity : Research has indicated that boronic acids can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles .
Applications in Drug Development
This compound is utilized in several key areas of drug development:
Organic Synthesis
This compound serves as a versatile building block in the synthesis of complex organic molecules through reactions such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for drug design .
Case Studies
- Benzoxaboroles as Antimicrobial Agents : A study demonstrated that benzoxaboroles, structurally related to boronic acids, exhibited significant activity against various pathogens, suggesting that this compound could have similar applications .
- Inhibition of Amyloid Aggregation : Research indicates that boronic acids can stabilize proteins like transthyretin (TTR), preventing aggregation associated with amyloidosis, thus showcasing their potential in treating degenerative diseases .
Q & A
Q. What are the common synthetic routes for preparing trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed using halogenated precursors (e.g., aryl/alkenyl halides) and pinacol boronic esters under inert conditions. A representative method involves combining tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with brominated substrates in the presence of Pd(dppf)Cl₂ and cesium carbonate in 1,2-dimethoxyethane/water at elevated temperatures (75–110°C) . Solvent choice (e.g., THF, dioxane) and base (e.g., K₃PO₄) significantly impact yield and purity.
Q. How does the solubility of this compound influence its reactivity in organic solvents?
Pinacol boronic esters generally exhibit high solubility in polar aprotic solvents (e.g., acetone, THF) due to the electron-rich dioxaborolane ring, which enhances miscibility compared to parent boronic acids. Solubility data for analogous compounds (e.g., phenylboronic acid pinacol ester) show temperature-dependent behavior, with ideal solubility achieved in acetone at low temperatures . This property enables homogeneous reaction conditions, critical for efficient cross-coupling or allylboration reactions.
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
Key methods include:
- ¹¹B NMR : Detects boronic ester intermediates and monitors reaction progression (e.g., distinguishing boronic vs. borinic esters) .
- ¹H/¹³C NMR : Assigns stereochemistry and verifies ethoxycarbonyl and pinacol substituents.
- UV-vis Spectroscopy : Tracks reaction kinetics, particularly in oxidative transformations (e.g., H₂O₂-mediated cleavage, λmax shifts from 290 nm to 405 nm) .
Advanced Research Questions
Q. How can stereochemical outcomes (E/Z selectivity) be controlled in allylboration reactions using this compound?
Stereoselectivity is modulated via in situ generation of borinic esters. Treatment of the pinacol ester with nBuLi and TFAA traps alkoxide intermediates, forming a reactive borinic ester that favors E-selectivity in allylboration with aldehydes. For example, β-methallyl pinacol boronic esters reverse Z-selectivity (from >90% Z under standard conditions to >90% E with this method) . Monitoring by ¹¹B NMR confirms intermediate speciation, enabling precise control.
Q. What strategies mitigate competing side reactions in chemoselective cross-couplings involving this boronic ester?
Chemoselectivity is achieved by manipulating solution equilibria. For iterative C=C bond formation, controlled speciation via pH or additive selection (e.g., TFAA) stabilizes reactive intermediates. For example, Pd-catalyzed couplings prioritize transmetallation of the boronic ester over undesired protodeboronation, particularly in the presence of electron-withdrawing groups like ethoxycarbonyl .
Q. How does the ethoxycarbonyl group influence reactivity in tandem catalytic processes?
The ethoxycarbonyl moiety acts as a directing group, enhancing regioselectivity in cross-couplings. In Pd-catalyzed reactions, it stabilizes transition states through electronic effects, favoring ortho-substitution in aryl systems. Additionally, it participates in post-functionalization (e.g., hydrolysis to carboxylic acids) for downstream diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
